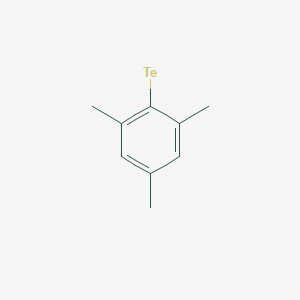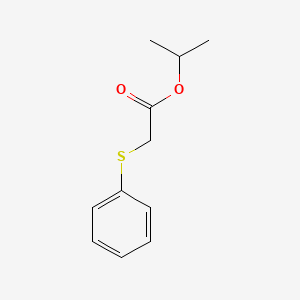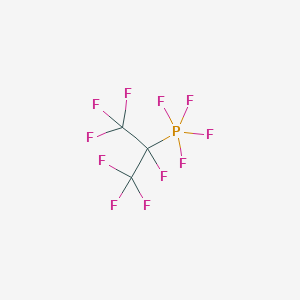
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the production likely involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of specialized equipment to handle fluorinated compounds and ensure safety is essential.
Análisis De Reacciones Químicas
Types of Reactions
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphorus pentafluoride derivatives, while substitution reactions can produce a variety of functionalized phosphorus compounds.
Aplicaciones Científicas De Investigación
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and delivery.
Industry: The compound is used in the production of specialized materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the modification of biological molecules, such as proteins and enzymes, affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s high reactivity and specificity make it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related fluorinated compound used in fire suppression and as a refrigerant.
Hexafluoropropylene oxide: Another fluorinated compound with applications in polymer production.
Perfluorooctanoic acid: A widely studied fluorinated compound with environmental and health implications.
Uniqueness
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane is unique due to its specific combination of fluorine atoms and phosphorus, which imparts distinct chemical properties
Propiedades
Número CAS |
205926-51-8 |
|---|---|
Fórmula molecular |
C3F11P |
Peso molecular |
275.99 g/mol |
Nombre IUPAC |
tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-λ5-phosphane |
InChI |
InChI=1S/C3F11P/c4-1(2(5,6)7,3(8,9)10)15(11,12,13)14 |
Clave InChI |
RYASTPPOHORPQK-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)(F)P(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


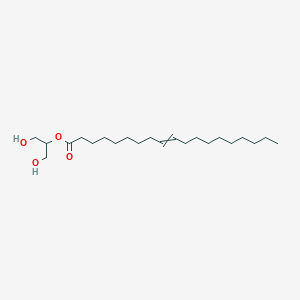
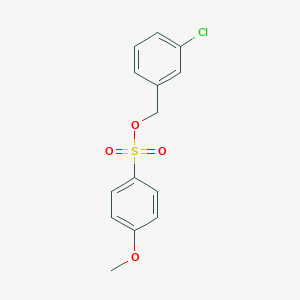
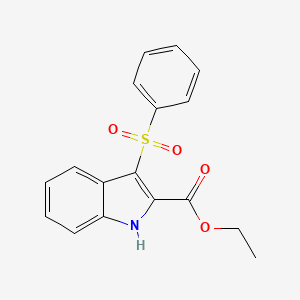
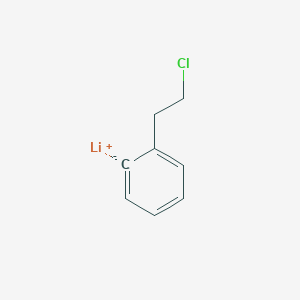
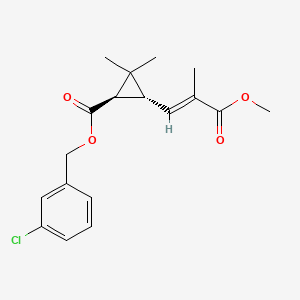

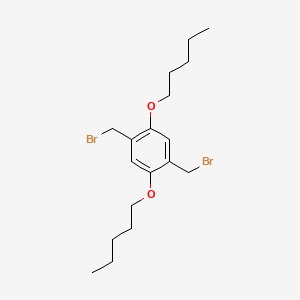

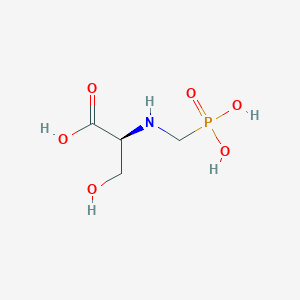
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
